KDR (VEGFR2) Kinase Inhibition: 5-Phenyl vs. 5-Bromo and 5-Isopropyl Substitution – Target Shifting and Potency Differential
N-(5-Phenyl-1,3-thiazol-2-yl)benzamide inhibits VEGFR2 (KDR) with IC50 = 81 nM in a biochemical assay using activated KDR incubated with [γ-³³P]ATP and poly-Glu/Tyr substrate [1]. The 5-bromo analog (N-(5-bromo-1,3-thiazol-2-yl)benzamide) exhibits no reported KDR activity; its primary measured activity is against Aurora A kinase with IC50 = 5,500 nM, representing a >67-fold loss of potency on a different kinase target [2]. Similarly, the 5-isopropyl analog shifts inhibition to CDK2/cyclin E with IC50 = 1,020 nM—a ~12.6-fold potency reduction relative to the 5-phenyl KDR value [3].
| Evidence Dimension | Kinase inhibitory potency (IC50) and target identity |
|---|---|
| Target Compound Data | IC50 = 81 nM against KDR (VEGFR2); target: VEGFR2 |
| Comparator Or Baseline | 5-Br analog: IC50 = 5,500 nM against Aurora A; 5-iPr analog: IC50 = 1,020 nM against CDK2/cyclin E; both show no reported KDR activity |
| Quantified Difference | 5-Br: >67-fold lower potency on a different kinase; 5-iPr: ~12.6-fold weaker on a different kinase; qualitative target shift from KDR to Aurora A/CDK2 |
| Conditions | KDR assay: activated KDR, 25 µM [γ-³³P]ATP, poly-Glu/Tyr, kinase buffer, pH 7.4, 22°C, 15 min incubation (Merck Research Laboratories, BindingDB). Aurora A assay: biochemical assay with [γ-³³P]ATP. CDK2 assay: scintillation proximity assay. |
Why This Matters
Changing the 5-substituent from phenyl to bromo or isopropyl abolishes KDR-directed activity, redirecting inhibition to unrelated kinases; researchers targeting the VEGF signaling pathway must specifically procure the 5-phenyl derivative to maintain KDR engagement.
- [1] BindingDB Entry BDBM5342. N-(5-phenyl-1,3-thiazol-2-yl)benzamide. KDR IC50: 81 nM. Assay: activated KDR, 25 µM [γ-³³P]ATP, poly-Glu/Tyr, pH 7.4, 22°C, 15 min. Deposited by Merck Research Laboratories. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=5342 View Source
- [2] BindingDB Entry BDBM25712. N-(5-bromo-1,3-thiazol-2-yl)benzamide. Aurora A IC50: 5,500 nM. Biochemical assay with [γ-³³P]ATP. https://www.bindingdb.org View Source
- [3] BindingDB Entry BDBM50155233 (CHEMBL188172). N-(5-isopropyl-thiazol-2-yl)-benzamide. CDK2/cyclin E IC50: 1,020 nM. Scintillation proximity assay. https://www.bindingdb.org View Source
